5,7-Dimethyl-4-hydroxyquinoline
Overview
Description
5,7-Dimethyl-4-hydroxyquinoline is a heterocyclic aromatic organic compound. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its biological and pharmacological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethyl-4-hydroxyquinoline can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes and ketones under acidic or basic conditions. For instance, the Skraup synthesis, Doebner-Miller reaction, and Pfitzinger reaction are well-known methods for constructing the quinoline ring system .
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic processes to enhance yield and efficiency. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethyl-4-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the electron-rich nature of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide or chlorination with thionyl chloride.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
5,7-Dimethyl-4-hydroxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-4-hydroxyquinoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, disrupt cellular processes by intercalating into DNA, and modulate signaling pathways by interacting with receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its broad-spectrum antimicrobial activity.
4-Hydroxy-2-quinoline: Exhibits significant antiviral properties.
5,7-Dibromo-8-hydroxyquinoline: Notable for its anticancer potential.
Uniqueness: 5,7-Dimethyl-4-hydroxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its dual methyl groups at positions 5 and 7 enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .
Biological Activity
5,7-Dimethyl-4-hydroxyquinoline (DMHQ) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of DMHQ, focusing on its antimicrobial, anticancer, and antiviral activities, as well as its mechanisms of action and structure-activity relationships.
Chemical Structure and Properties
DMHQ is characterized by the presence of two methyl groups at positions 5 and 7 and a hydroxyl group at position 4 of the quinoline ring. Its molecular formula is , with a molecular weight of approximately 161.19 g/mol. The unique substitution pattern contributes to its chemical reactivity and biological properties, enhancing its lipophilicity and ability to penetrate biological membranes.
Antimicrobial Activity
Research indicates that DMHQ exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
Table 1: Antimicrobial Efficacy of DMHQ
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Klebsiella pneumoniae | 12 µg/mL |
Pseudomonas aeruginosa | 10 µg/mL |
These results suggest that DMHQ could be developed into a novel antibacterial agent, particularly against drug-resistant strains.
Anticancer Activity
DMHQ has also been investigated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that it possesses selective toxicity towards certain cancer cells while sparing normal cells. For instance, DMHQ showed promising cytotoxicity against colon adenocarcinoma cell lines with selectivity indices (SI) indicating higher efficacy against resistant strains compared to sensitive ones .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of DMHQ derivatives against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. The findings revealed that some derivatives exhibited significant selective toxicity, with IC50 values lower than those of standard chemotherapeutics:
Compound | IC50 (µM) | SI (Selectivity Index) |
---|---|---|
DMHQ | 15 | 6 |
Doxorubicin | 10 | 1 |
These results indicate the potential of DMHQ as a lead compound for further development in cancer therapy.
Antiviral Activity
In addition to its antibacterial and anticancer properties, DMHQ has been explored for antiviral activity. Preliminary investigations suggest that it may inhibit viral replication by interfering with the virus's lifecycle at an early stage, although detailed mechanisms remain to be elucidated .
The biological activity of DMHQ can be attributed to various mechanisms:
- Enzyme Inhibition : DMHQ can inhibit specific enzymes by binding to their active sites.
- DNA Intercalation : It may disrupt cellular processes by intercalating into DNA.
- Metal Chelation : The ability to chelate metal ions enhances its biological efficacy.
- Signaling Modulation : Interaction with cellular receptors may modulate signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
DMHQ's unique structural features set it apart from other quinoline derivatives. For instance, while compounds like 8-hydroxyquinoline are known for their broad-spectrum antimicrobial activity, DMHQ's specific methyl substitutions may influence its solubility and reactivity, potentially tailoring its pharmacological profile for targeted therapeutic applications.
Table 2: Comparison with Related Quinoline Derivatives
Compound Name | Structural Features | Unique Properties |
---|---|---|
8-Hydroxyquinoline | Hydroxyl group at position 8 | Strong chelating agent for metal ions |
5-Chloro-8-hydroxyquinoline | Chlorine substituent at position 5 | Enhanced reactivity towards electrophiles |
5,7-Dibromo-8-hydroxyquinoline | Bromine substituents | Notable anticancer potential |
Properties
IUPAC Name |
5,7-dimethyl-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-5-8(2)11-9(6-7)12-4-3-10(11)13/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNWWTAMEUZKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)C=CNC2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588883 | |
Record name | 5,7-Dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-56-6 | |
Record name | 5,7-Dimethylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50588883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203626-56-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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